

In Vitro Evaluation of 4-Anilinoquinazoline Analogues: A Technical Guide

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Compound of Interest

Compound Name: 4-Anilinoquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of **4-anilinoquinazoline** analogues, a prominent class of compounds investigated for their therapeutic potential, particularly in oncology. This document details their mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols for their evaluation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.

Core Concepts: 4-Anilinoquinazolines as Kinase Inhibitors

4-Anilinoquinazoline derivatives are a significant class of synthetic heterocyclic compounds that have been extensively developed as inhibitors of protein kinases.[1] Many of these compounds function as ATP-competitive inhibitors, targeting the ATP-binding site of kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2] Overexpression, amplification, or mutation of EGFR is a frequent event in various human carcinomas, leading to uncontrolled cell proliferation, differentiation, and survival, making it a prime target for cancer therapy.[3][4] [5] The **4-anilinoquinazoline** scaffold has proven to be a favorable framework for the design of potent and selective EGFR inhibitors.[1][6]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various **4-anilinoquinazoline** analogs from selected studies. The data presented includes IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. These values are crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

Compound	Target Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)	Source
Compound 7i	A549	2.25	Gefitinib	-	[7] [8]
HT-29	1.72	Erlotinib	-	[7] [8]	
MCF-7	2.81	Sorafenib	-	[7] [8]	
Compound 30	A431	3.5	Gefitinib	-	[9]
Compound 33	A431	3.0	Gefitinib	-	[9]
Compound 9a	Various Cancer Cell Lines	0.025 - 0.682	-	-	[10]
Compound 13	SH-SY5Y	13.1	-	-	[11]
Compound 26	A549	24.1	-	-	[11]
SH-SY5Y	14.8	-	-	[11]	

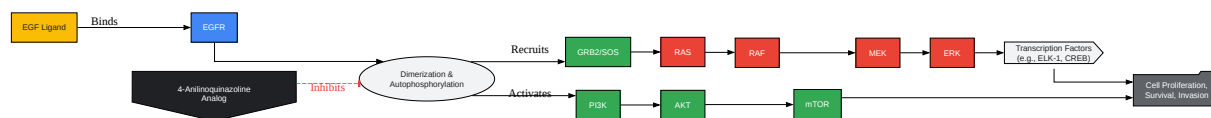
Table 1: Anti-proliferative Activity of **4-Anilinoquinazoline** Analogs in Cancer Cell Lines.

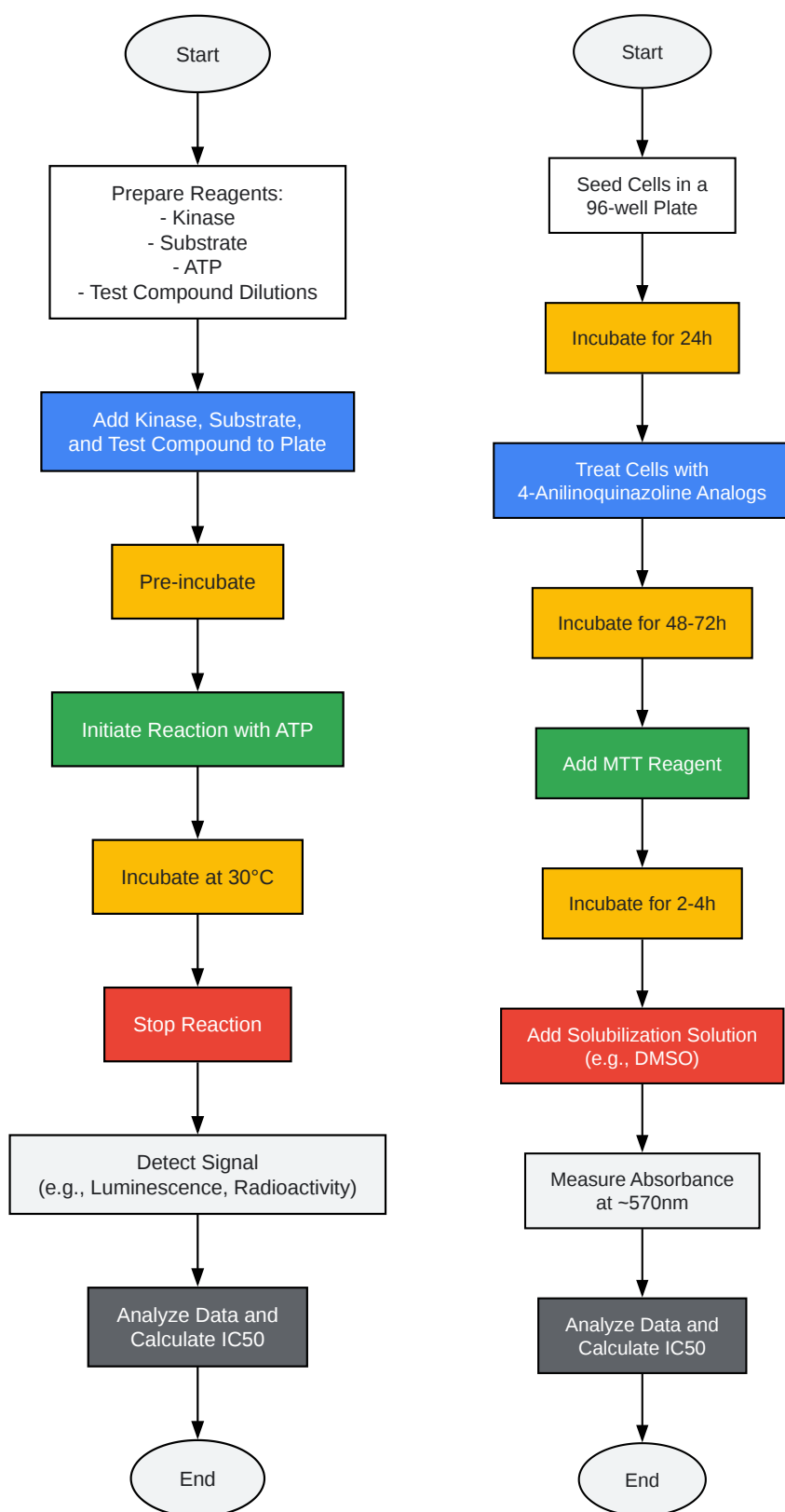
Compound	Target Kinase	IC50 (nM)	Reference Compound	IC50 (nM)	Source
Compound 7i	EGFR	17.32	Gefitinib	25.42	[7]
Erlotinib		33.25			
Compound 19h	EGFR	0.47	-	-	[12]
Compound 15	EGFR	5.9	Vandetanib	19.76	[6]
VEGFR2		36.78	Vandetanib	33.26	[6]

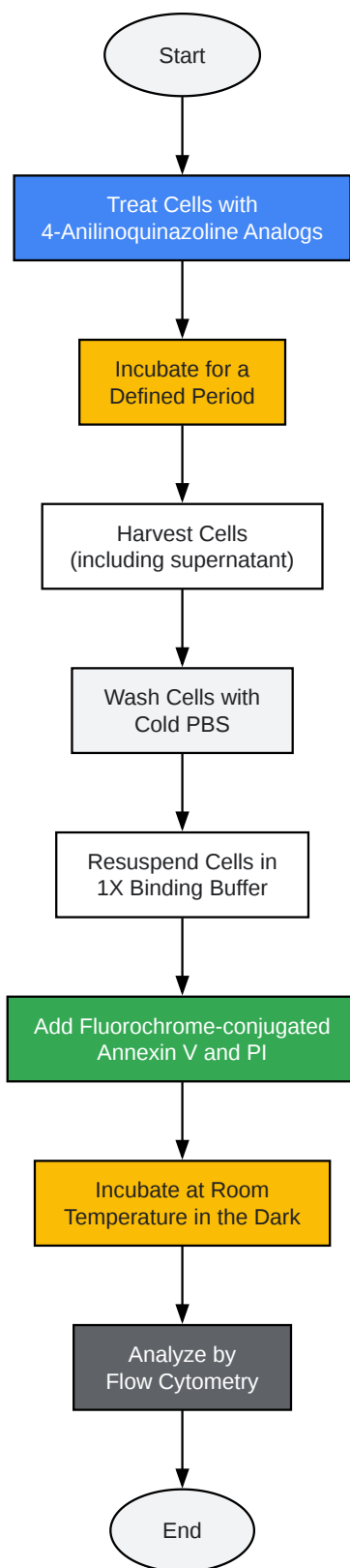
Table 2: Kinase Inhibitory Activity of **4-Anilinoquinazoline** Analogs.

Key Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway plays a crucial role in regulating cell growth, survival, and differentiation.[13] In many cancers, this pathway is aberrantly activated, leading to tumor progression.[5][14] **4-Anilinoquinazoline** analogs often target the tyrosine kinase domain of EGFR, inhibiting its activation and downstream signaling.[5]







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